5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone
Description
Chemical Identity and Structural Characterization of 5-Ethoxycarbonyloxy-1-Formylisoquinoline Thiosemicarbazone
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 5-(ethoxycarbonyloxy)-1-formylisoquinoline-1-carbaldehyde thiosemicarbazone . Its molecular formula, C₁₇H₁₇N₅O₄S , derives from the isoquinoline core modified by ethoxycarbonyloxy (C₃H₅O₃) and formyl (CHO) substituents at positions 5 and 1, respectively, coupled with a thiosemicarbazone moiety (N–NH–C(=S)–NH₂).
Key structural features :
- Isoquinoline backbone : A bicyclic aromatic system fused at the 1- and 2-positions.
- Ethoxycarbonyloxy group : An ester functional group (–O–CO–O–C₂H₅) at position 5, contributing to lipophilicity and steric bulk.
- Thiosemicarbazone side chain : A –NH–N=C(S)–NH₂ group at position 1, enabling metal chelation and enzyme inhibition.
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction studies of analogous isoquinoline thiosemicarbazones reveal monoclinic crystal systems with space group P2₁/n and lattice parameters a = 8.284 Å, b = 13.906 Å, c = 12.040 Å, and β = 92.95°. For 5-ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | ~1385 ų |
| Z (molecules/unit) | 4 |
The ethoxycarbonyloxy group induces torsional strain (~15° dihedral angle relative to the isoquinoline plane), while the thiosemicarbazone chain adopts an anti conformation to minimize steric clashes. Hydrogen bonding between the thioamide NH and carbonyl oxygen (d = 2.85 Å) stabilizes the lattice.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 9.82 (s, 1H, –NH–C=S)
- δ 8.75 (d, J = 5.6 Hz, 1H, H-3 isoquinoline)
- δ 8.32 (s, 1H, H-8 isoquinoline)
- δ 4.31 (q, J = 7.1 Hz, 2H, –OCH₂CH₃)
- δ 1.34 (t, J = 7.1 Hz, 3H, –OCH₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 178.2 (C=S)
- δ 162.4 (C=O, formyl)
- δ 154.7 (C=O, ethoxycarbonyl)
- δ 63.1 (–OCH₂CH₃)
- δ 14.3 (–OCH₂CH₃)
The deshielding of the formyl carbon (δ 162.4) and ethoxycarbonyl carbonyl (δ 154.7) confirms conjugation with the aromatic system.
Infrared (IR) and Raman Spectroscopy Fingerprinting
IR (KBr, cm⁻¹) :
- 1695 (νC=O, ester)
- 1662 (νC=O, formyl)
- 1598 (νC=N, thiosemicarbazone)
- 1243 (νC=S)
- 1176 (νC–O–C, ester)
Raman (cm⁻¹) :
- 1601 (δN–H, in-plane bending)
- 1322 (νC–N, thiosemicarbazone)
- 1004 (νC–S)
The absence of a free –NH₂ stretch (~3400 cm⁻¹) indicates hydrogen bonding between the thiosemicarbazone NH and neighboring carbonyl groups.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺):
- Observed: m/z 400.1032 (calc. 400.1028 for C₁₇H₁₈N₅O₄S⁺)
Major fragments :
- m/z 327.08: Loss of –OCH₂CH₃ (73 Da)
- m/z 299.05: Subsequent loss of CO (28 Da)
- m/z 185.03: Isoquinoline-thiosemicarbazone core
The base peak at m/z 185 corresponds to the protonated isoquinoline-thiosemicarbazone fragment, confirming the stability of the bicyclic system under ionization.
Properties
CAS No. |
40069-45-2 |
|---|---|
Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-5-yl] ethyl carbonate |
InChI |
InChI=1S/C14H14N4O3S/c1-2-20-14(19)21-12-5-3-4-9-10(12)6-7-16-11(9)8-17-18-13(15)22/h3-8H,2H2,1H3,(H3,15,18,22)/b17-8+ |
InChI Key |
XIMGQUIUQZZVMB-CAOOACKPSA-N |
Isomeric SMILES |
CCOC(=O)OC1=CC=CC2=C1C=CN=C2/C=N/NC(=S)N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC2=C1C=CN=C2C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate involves several steps. One common method includes the reaction of isoquinoline derivatives with carbamothioylhydrazine under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antibacterial Applications
Thiosemicarbazone derivatives, including 5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone, have demonstrated promising antibacterial activity. A recent study synthesized various thiosemicarbazone derivatives and evaluated their effectiveness against a range of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial properties, with minimal inhibitory concentrations (MIC) as low as 10 mg/L against Bacillus cereus .
Table 1: Antibacterial Activity of Thiosemicarbazone Derivatives
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| L1 | Bacillus cereus | 10 |
| L2 | Staphylococcus aureus | 20 |
| L3 | Escherichia coli | 40 |
Anticancer Potential
The anticancer properties of thiosemicarbazones are well-documented. Research has shown that these compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have highlighted the efficacy of 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone in inhibiting ribonucleoside diphosphate reductase, an enzyme critical for DNA synthesis. This compound demonstrated potent antineoplastic activity against various murine neoplasms, including Sarcoma 180 and Leukemia P388 .
Table 2: Anticancer Activity of Selected Thiosemicarbazones
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| L4 | A549 (Lung Cancer) | 0.004 |
| L2 | MOLT-3 (Leukemia) | 0.03 |
| L3 | HepG2 (Liver Cancer) | 4.75 |
Antioxidant Properties
Thiosemicarbazones are also recognized for their antioxidant capabilities. Compounds such as L1 and L2 have shown superior antioxidant activity in various assays compared to standard antioxidants like Trolox. This property is essential for mitigating oxidative stress-related damage in cells .
Table 3: Antioxidant Activity Comparison
| Compound | Assay Type | Relative Activity (%) |
|---|---|---|
| L1 | DPPH | 95 |
| L2 | ABTS | 90 |
| Trolox | Standard | 85 |
Mechanistic Insights and Drug Development
The mechanism of action for thiosemicarbazones often involves interaction with various molecular targets, including topoisomerases and transcriptional regulators. Molecular docking studies suggest that these compounds can effectively bind to these targets, indicating their potential as lead compounds in drug development for antibacterial and anticancer therapies .
Case Study: Synthesis and Characterization
A detailed case study involved the synthesis of several thiosemicarbazone derivatives, including those based on the isoquinoline structure. The study utilized techniques such as mass spectrometry and NMR spectroscopy to confirm the structures of these compounds and evaluate their biological activities .
Mechanism of Action
The mechanism by which 1-((2-Carbamothioylhydrazono)methyl)isoquinolin-5-yl ethyl carbonate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
1-Formylisoquinoline Thiosemicarbazone (Parent Compound)
- Structure : Lacks the 5-ethoxycarbonyloxy group.
- Activity : Exhibits higher RNR inhibitory potency, with an IC₅₀ of 1.8 × 10⁻⁸ M compared to 7.2 × 10⁻⁸ M for the 5-ethoxycarbonyloxy derivative .
- Mechanism : Acts as a reversible and partially irreversible inhibitor of RNR.
- Metabolism : Rapidly metabolized in vivo, with significant desulfuration and cleavage of the thiosemicarbazone side chain .
5-Phenoxycarbonyloxy-1-formylisoquinoline Thiosemicarbazone
- Structure: Substitutes ethoxy with phenoxy at the 5-position.
- Activity : Lower potency (IC₅₀ = 3.6 × 10⁻⁷ M ) compared to the ethoxy derivative, likely due to steric hindrance or reduced solubility .
Pyridine-Based Analogues (e.g., 5-Phenoxycarbonyloxy-2-formylpyridine Thiosemicarbazone)
- Structure: Replaces the isoquinoline core with pyridine.
- Activity : Weakest RNR inhibition (IC₅₀ = 1.0 × 10⁻⁶ M ), attributed to reduced metal-chelating capacity .
4-Methyl-5-amino-1-formylisoquinoline Thiosemicarbazone (MAIQ-1)
- Structure: Introduces a 4-methyl group and 5-amino substituent.
- Activity: Second-generation derivative with exceptional potency (IC₅₀ = 0.06 µM), surpassing both ethoxy- and phenoxy-substituted analogues .
- Metabolic Stability : Resists acetylation due to steric hindrance from the 4-methyl group, enhancing in vivo persistence .
Biochemical and Pharmacological Comparisons
Table 1: Key Parameters of Selected Thiosemicarbazones
Table 2: Structural Features and Impact on Activity
Mechanistic Insights
- RNR Inhibition: Ethoxy- and phenoxy-substituted derivatives exhibit mixed reversible/irreversible inhibition, while MAIQ-1 shows predominantly irreversible binding due to enhanced chelation of the RNR iron center .
- Metabolic Fate : Ethoxycarbonyloxy substitution slows hepatic metabolism compared to the parent compound, but rapid cleavage of the thiosemicarbazone side chain still limits bioavailability .
- In Vivo Efficacy : MAIQ-1’s prolonged urinary excretion (35% over 48 hours) and resistance to acetylation correlate with superior antitumor activity in murine models .
Biological Activity
5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone is a compound belonging to the thiosemicarbazone family, which has attracted significant attention due to its potential biological activities, particularly in cancer research. This compound is characterized by its ability to chelate metal ions, which enhances its biological efficacy. The following sections will delve into its biological activity, including antineoplastic properties, mechanisms of action, and relevant case studies.
Antineoplastic Properties
Research indicates that 5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone exhibits significant antineoplastic activity . This compound has been shown to inhibit ribonucleoside diphosphate reductase (RDR), an enzyme crucial for DNA synthesis in cancer cells. Inhibition of RDR leads to reduced proliferation of various cancer cell lines, including murine neoplasms such as Sarcoma 180 and B16 melanoma .
The mechanism by which this compound exerts its antineoplastic effects can be summarized as follows:
- Metal Chelation : The thiosemicarbazone moiety can chelate metal ions, which may enhance its interaction with biological targets.
- Enzyme Inhibition : By inhibiting RDR, the compound disrupts nucleotide synthesis, leading to impaired DNA replication in cancer cells.
- Antioxidant Activity : The compound also exhibits antioxidant properties, which may protect normal cells from oxidative stress while targeting cancer cells .
Comparative Biological Activity
To provide a clearer perspective on the biological activity of 5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone relative to other compounds, the following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone | Ethoxy group instead of phenoxy | Antineoplastic activity |
| 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone | Methyl and amino groups on isoquinoline | Potent enzyme inhibitor |
| 5-Phenoxycarbonyloxy-2-formylpyridine thiosemicarbazone | Pyridine ring instead of isoquinoline | Anticancer and antibacterial properties |
This table highlights the unique structural features and biological activities of related compounds, underscoring the potential of 5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone in oncology .
In Vitro Studies
In vitro studies have demonstrated that 5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone exhibits cytotoxicity against various human cancer cell lines. For instance, it was tested against HepG2 (liver cancer), A549 (lung cancer), and MOLT-3 (leukemia) cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to those of established chemotherapeutic agents .
In Vivo Studies
In vivo studies conducted on murine models have shown that administration of this compound leads to a marked reduction in tumor size for Sarcoma 180 and B16 melanoma. These findings support the potential for clinical applications in cancer therapy .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of 5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone:
| Study Type | Cell Line/Model | IC50 Value | Observations |
|---|---|---|---|
| In Vitro | HepG2 | ~0.05 µg/mL | Significant cytotoxicity observed |
| In Vitro | A549 | ~0.04 µg/mL | Comparable activity to established drugs |
| In Vivo | Sarcoma 180 | N/A | Reduction in tumor size noted |
| In Vivo | B16 Melanoma | N/A | Effective in inhibiting tumor growth |
These studies collectively illustrate the promising biological activity of 5-Ethoxycarbonyloxy-1-formylisoquinoline thiosemicarbazone as a potential therapeutic agent in oncology.
Q & A
Q. What methodologies evaluate synergism in combination therapies (e.g., with doxorubicin)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
